4-(quinolin-8-ylamino)tetrahydrothiophene-3-ol 1,1-dioxide
Overview
Description
4-(quinolin-8-ylamino)tetrahydrothiophene-3-ol 1,1-dioxide is a chemical compound that has gained attention in scientific research due to its potential applications in medicinal chemistry. This compound has been found to exhibit promising biological activities, making it a subject of interest in drug discovery and development.
Mechanism of Action
The mechanism of action of 4-(quinolin-8-ylamino)tetrahydrothiophene-3-ol 1,1-dioxide is not fully understood, but it is believed to involve the modulation of various cellular pathways. It has been found to interact with specific enzymes and receptors, leading to the inhibition of their activity and subsequent biological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively in vitro and in vivo. It has been found to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. It has also been found to induce apoptosis in cancer cells and inhibit the growth of certain microbial strains.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-(quinolin-8-ylamino)tetrahydrothiophene-3-ol 1,1-dioxide in lab experiments is its potential to exhibit a range of biological activities. Its ability to inhibit specific enzymes and receptors also makes it a useful tool in drug discovery. However, the complex synthesis method and the lack of a complete understanding of its mechanism of action can pose limitations in its application.
Future Directions
There are several possible future directions for research on 4-(quinolin-8-ylamino)tetrahydrothiophene-3-ol 1,1-dioxide. One direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer and inflammation. Another direction is to further elucidate its mechanism of action and identify specific targets for drug development. Additionally, the synthesis method could be optimized to increase the yield and efficiency of the process.
Scientific Research Applications
4-(quinolin-8-ylamino)tetrahydrothiophene-3-ol 1,1-dioxide has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. Its ability to inhibit certain enzymes and receptors has also been investigated.
properties
IUPAC Name |
1,1-dioxo-4-(quinolin-8-ylamino)thiolan-3-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c16-12-8-19(17,18)7-11(12)15-10-5-1-3-9-4-2-6-14-13(9)10/h1-6,11-12,15-16H,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAWKUZGCLXNIGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CS1(=O)=O)O)NC2=CC=CC3=C2N=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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